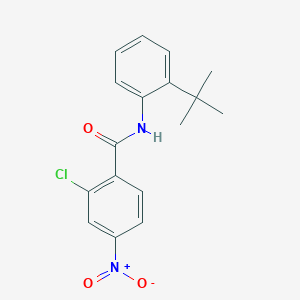
diphenylmethyl 3-methyl-4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylmethyl 3-methyl-4-nitrobenzoate is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the benzophenone family of compounds and is used as a photosensitizer in various applications. This compound has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of diphenylmethyl 3-methyl-4-nitrobenzoate involves the absorption of light at a specific wavelength, which causes the compound to enter an excited state. This excited state can then interact with other molecules, leading to the production of reactive oxygen species that can cause cell damage or death. This mechanism is exploited in photodynamic therapy, where the compound is selectively taken up by cancer cells and activated by light to cause cell death.
Biochemical and Physiological Effects:
Diphenylmethyl 3-methyl-4-nitrobenzoate has been shown to have a range of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment. However, it can also cause damage to healthy cells, leading to potential side effects. Additionally, the compound has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of diphenylmethyl 3-methyl-4-nitrobenzoate is its ability to selectively target cancer cells, making it a promising candidate for cancer treatment. However, its use in lab experiments is limited by its potential toxicity to healthy cells and the need for specialized equipment to activate the compound using light. Additionally, the compound has limited solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for research involving diphenylmethyl 3-methyl-4-nitrobenzoate. One area of interest is the development of new derivatives with improved properties, such as increased solubility and decreased toxicity. Additionally, there is ongoing research into the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its effectiveness in cancer treatment. Finally, there is interest in exploring the antioxidant properties of this compound for potential applications in the treatment of other diseases.
合成法
The synthesis of diphenylmethyl 3-methyl-4-nitrobenzoate involves the reaction of benzophenone with methyl nitroacetate in the presence of a base. The reaction proceeds via a Michael addition followed by an elimination reaction to form the final product. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
科学的研究の応用
Diphenylmethyl 3-methyl-4-nitrobenzoate has been used in various scientific research applications. It is commonly used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent. This compound has also been used in the synthesis of other benzophenone derivatives for various applications, including as inhibitors of protein kinases and as fluorescent probes for imaging.
特性
IUPAC Name |
benzhydryl 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-15-14-18(12-13-19(15)22(24)25)21(23)26-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKKUYCVDAWDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzhydryl 3-methyl-4-nitrobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5713081.png)

![2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5713090.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline](/img/structure/B5713093.png)
![N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5713099.png)
![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5713106.png)
![2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5713112.png)
![benzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5713113.png)
![N-[1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B5713121.png)

![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)
![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)
![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)